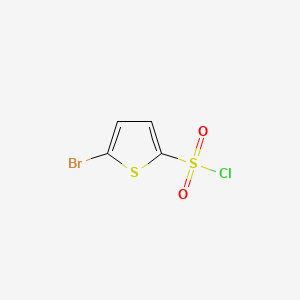

5-Bromothiophene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYBIEOLAFYDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370040 | |

| Record name | 5-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55854-46-1 | |

| Record name | 5-Bromo-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55854-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromothiophene-2-sulfonyl chloride CAS number 55854-46-1

An In-Depth Technical Guide to 5-Bromothiophene-2-sulfonyl chloride (CAS: 55854-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal bifunctional reagent in modern organic synthesis, particularly valued within medicinal chemistry and materials science. Its structure, featuring a reactive sulfonyl chloride group and a versatile bromine atom on an electron-rich thiophene scaffold, offers a dual-handle approach for constructing complex molecular architectures. This guide provides a comprehensive technical overview, synthesizing field-proven insights on its synthesis, reactivity, applications, and handling. We will delve into the causality behind experimental protocols, offering not just methods but a strategic framework for utilizing this compound to its full potential in research and development settings.

Physicochemical and Structural Properties

This compound is typically a white to light yellow or tan crystalline solid, characterized by its moisture sensitivity.[1][2] A thorough understanding of its physical properties is critical for its appropriate handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 55854-46-1 | |

| Molecular Formula | C₄H₂BrClO₂S₂ | [3] |

| Molecular Weight | 261.54 g/mol | [3][4] |

| Appearance | White to tan/yellow/green powder or crystals | [1][5] |

| Melting Point | 40-44 °C (lit.) | [2][4] |

| Boiling Point | 100-102 °C at 0.5 mmHg (lit.) | [2][4] |

| InChI Key | WGYBIEOLAFYDEC-UHFFFAOYSA-N | [3] |

| SMILES | ClS(=O)(=O)c1ccc(Br)s1 |

Synthesis and Purification

The most direct and commonly cited synthesis of this compound involves the electrophilic sulfonation of 2-bromothiophene using chlorosulfonic acid.[6][7]

Expertise in Practice: The Rationale Behind the Synthesis

The choice of chlorosulfonic acid (ClSO₃H) is deliberate; it is a highly potent sulfonating agent, capable of directly introducing the -SO₂Cl group onto the thiophene ring. The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The reaction is regioselective, with substitution occurring preferentially at the C5 position (alpha to the sulfur and para to the bromine), which is the most activated site.

The reaction is initiated at a very low temperature (-78 °C) and then allowed to warm. This is a critical control measure. The reaction is highly exothermic, and low-temperature addition prevents thermal runaway and the formation of undesired byproducts. The subsequent warming to room temperature provides the necessary activation energy to drive the reaction to completion.

The workup involves quenching the reaction mixture in ice water. This serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the organic product, which has low aqueous solubility.

Detailed Experimental Protocol: Synthesis

-

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1.0 eq) in a suitable inert solvent like dichloromethane (DCM).[6]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Step 2: Reagent Addition

-

Slowly add chlorosulfonic acid (5.0 eq) dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C.[6]

-

-

Step 3: Reaction Progression

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir for 1 hour at room temperature.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 4: Workup and Extraction

Purification Insights

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica gel. Given its reactivity, it is often used immediately in the next synthetic step without extensive purification.[6]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

A. Sulfonamide Formation (Reaction at the Sulfonyl Chloride)

The most prevalent reaction is the nucleophilic substitution at the sulfonyl chloride group, typically with primary or secondary amines, to form sulfonamides.[8] This reaction is fundamental to the construction of a vast array of bioactive molecules.[7][9]

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Amines act as effective nucleophiles, attacking this sulfur center. A base (e.g., pyridine, triethylamine) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

General Protocol: Sulfonamide Synthesis

-

Step 1: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 eq) in an aprotic solvent (e.g., DCM, THF) at 0 °C.

-

Step 2: Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.

-

Step 3: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Step 4: Perform an aqueous workup to remove the base hydrochloride salt and isolate the sulfonamide product, which can be purified by crystallization or chromatography.

B. Cross-Coupling Reactions (Reaction at the Bromo Group)

The bromine atom at the C5 position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This allows for the introduction of aryl or heteroaryl groups, enabling significant structural diversification.[10]

Trustworthiness: This two-stage functionalization is a self-validating system. The sulfonamide is typically formed first under basic conditions. The resulting, more stable sulfonamide can then be subjected to the often harsher conditions of a Pd-catalyzed cross-coupling reaction without degradation of the sulfonamide moiety. This modular approach is a cornerstone of modern library synthesis.

Applications in Research and Drug Development

The thiophene-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[7]

-

Kinase Inhibitors: Abnormal protein kinase activity is implicated in many cancers.[11] The thiophene-sulfonamide core can mimic the hinge-binding interactions of ATP within the kinase active site.[12] this compound is a key starting material for synthesizing libraries of potential tyrosine kinase inhibitors for oncological applications.[11][13][14]

-

Antimicrobial Agents: Sulfonamides were among the first effective antibiotics and continue to be a source of new antimicrobial agents.[9] Derivatives synthesized from this reagent have been investigated for activity against various bacterial strains, including clinically relevant pathogens.[7][9]

-

Matrix Metalloproteinase (MMP) Inhibitors: Some derivatives have been identified as inhibitors of MMPs, enzymes involved in cancer cell invasion and metastasis.[4]

Analytical Characterization

Confirming the structure and purity of this compound and its derivatives is essential. A combination of spectroscopic techniques is employed.[15]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two doublets in the aromatic region (~7.0-8.0 ppm), each integrating to 1H. | Corresponds to the two protons on the thiophene ring, showing coupling to each other. |

| ¹³C NMR | Four distinct signals in the aromatic region. | Represents the four unique carbon atoms of the bromothiophene ring. |

| Infrared (IR) | Strong, characteristic absorption bands around 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹.[16] | These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. |

| Mass Spec. (MS) | A complex molecular ion peak cluster. | The presence of two bromine isotopes (⁷⁹Br, ⁸¹Br) and two chlorine isotopes (³⁵Cl, ³⁷Cl) will result in a characteristic M, M+2, M+4, M+6 pattern, confirming the elemental composition. |

Safety, Handling, and Storage

DANGER: This compound is corrosive and a potential skin sensitizer.[2][3] Strict adherence to safety protocols is mandatory.

-

Hazard Classifications:

-

Personal Protective Equipment (PPE):

-

Handling and First Aid:

-

Avoid contact with skin, eyes, and clothing.[17]

-

In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[18]

-

In case of eye contact, rinse cautiously with water for several minutes.[19] Seek immediate medical attention.[18][19]

-

If inhaled, move the person to fresh air.[18]

-

If swallowed, rinse mouth but do NOT induce vomiting.[18][19]

-

-

Storage:

Conclusion

This compound (CAS 55854-46-1) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its predictable synthesis and orthogonal reactivity at its two functional sites provide a robust and versatile platform for creating novel compounds. For scientists in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential to accelerate research and innovation.

References

-

Otto Chemie Pvt. Ltd. This compound, 97% 55854-46-1. [Link]

-

Georganics. This compound - High purity. [Link]

-

Autech Industry Co.,Limited. Good Price CAS:55854-46-1 | this compound for Sale. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). [Link]

-

ResearchGate. Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and.... [Link]

-

Alfa Aesar. SAFETY DATA SHEET: 4,5-Dibromothiophene-2-sulfonyl chloride. [Link]

-

National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

PubChemLite. This compound (C4H2BrClO2S2). [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

-

National Institutes of Health (NIH). Modular Two-Step Route to Sulfondiimidamides. [Link]

-

Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

National Institutes of Health (NIH). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

-

Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

-

Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]

-

Organic Syntheses. thiophenol. [Link]

Sources

- 1. This compound, 97% 55854-46-1 India [ottokemi.com]

- 2. 5-Bromothiophenesulfonyl chloride | 55854-46-1 [chemicalbook.com]

- 3. This compound | C4H2BrClO2S2 | CID 2733924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. acdlabs.com [acdlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. This compound - High purity | EN [georganics.sk]

A-Technical-Guide-to-5-Bromothiophene-2-sulfonyl-chloride-Properties-and-Applications

Abstract

5-Bromothiophene-2-sulfonyl chloride is a pivotal bifunctional reagent in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with a highly reactive sulfonyl chloride group at the 2-position and a versatile bromine atom at the 5-position, allows for orthogonal chemical modifications. This guide provides an in-depth analysis of its core physical and chemical properties, explores its reactivity, outlines a validated synthetic protocol for its application, and details essential safety and handling procedures. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals in drug development, enabling them to leverage the full synthetic potential of this valuable building block.

Core Physicochemical Properties

This compound is a solid at room temperature, with properties meticulously characterized by various suppliers and databases.[1][2] A consolidated summary of its key physical and chemical identifiers is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 55854-46-1 | [1][2][3][4] |

| Molecular Formula | C₄H₂BrClO₂S₂ | [1][3][4] |

| Molecular Weight | 261.54 g/mol | [2][3] |

| Appearance | Solid | [1][2] |

| Melting Point | 40-44 °C (lit.) | [2] |

| Boiling Point | 100-102 °C at 0.5 mmHg (lit.) | [2] |

| Purity | Typically ≥96-97% | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| InChI Key | WGYBIEOLAFYDEC-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | O=S(=O)(Cl)C1=CC=C(Br)S1 | [1] |

Chemical Reactivity and Synthetic Landscape

The synthetic utility of this compound stems from its two distinct and chemoselectively addressable reactive sites: the sulfonyl chloride group and the carbon-bromine bond.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in constructing sulfonamide and sulfonate ester linkages, which are prevalent motifs in pharmacologically active compounds.[5][6]

-

Sulfonamide Formation: This is the most common transformation. The sulfonyl chloride reacts readily with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to afford the corresponding sulfonamides. The base is crucial for scavenging the HCl byproduct generated during the reaction. The thiophene-sulfonamide scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[7]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters.

-

Hydrolysis: As with most sulfonyl chlorides, the compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid upon exposure to water. This necessitates handling under anhydrous conditions to maintain its reactivity.

Reactions at the Carbon-Bromine Bond

The bromine atom at the 5-position of the thiophene ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄).[7] This reaction is exceptionally powerful for introducing aryl or heteroaryl substituents at the 5-position, enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[7][8]

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like Stille, Heck, and Sonogashira couplings can also be employed to further functionalize this position.

The orthogonality of these two reactive sites allows for a modular synthetic approach. One can first react the sulfonyl chloride group and then perform a cross-coupling reaction on the bromide, or vice versa, providing strategic flexibility in the synthesis of complex target molecules.

Caption: Key reaction pathways for this compound.

Illustrative Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a validated, step-by-step protocol for the synthesis of a representative sulfonamide, a common application for this reagent. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-benzyl-5-bromothiophene-2-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Workflow Diagram:

Caption: Step-by-step workflow for sulfonamide synthesis and purification.

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). Anhydrous dichloromethane (DCM) is added to dissolve the solid under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.[9] An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Base Addition: Pyridine (2.0 eq) is added to the solution.

-

Rationale: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is formed during the reaction, driving the equilibrium towards product formation. It is non-nucleophilic and will not compete with the amine.

-

-

Nucleophile Addition: The solution is cooled to 0 °C in an ice bath. A solution of benzylamine (1.1 eq) in a small amount of anhydrous DCM is added dropwise over 10-15 minutes.

-

Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled formation of the sulfonamide. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, the reaction is diluted with DCM and transferred to a separatory funnel. The organic layer is washed sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally with brine.

-

Rationale: The series of washes removes the catalyst (pyridine) and any unreacted starting materials or water-soluble byproducts, simplifying the subsequent purification.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure N-benzyl-5-bromothiophene-2-sulfonamide.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Statements: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][4] It may also be harmful if swallowed, inhaled, or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][10][11]

-

Handling: Avoid breathing dust.[1] Prevent contact with skin and eyes.[9] Use only under an inert atmosphere and with anhydrous solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity. The recommended storage temperature is often 2-8°C.[12]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[1][11]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its dual reactivity allows for the sequential or orthogonal introduction of diverse functionalities, making it an ideal starting material for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from Amerigo Scientific website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733924, this compound. Retrieved from PubChem. [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from Georganics website. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and.... Retrieved from ResearchGate. [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [Link]

-

National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from NIH website. [Link]

-

National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from NIH website. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from UCL Discovery website. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-溴噻吩-2-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | C4H2BrClO2S2 | CID 2733924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - High purity | EN [georganics.sk]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 82834-48-8|5-Bromo-2-methylthiophene-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

5-Bromothiophene-2-sulfonyl chloride molecular structure and formula

An In-Depth Technical Guide to 5-Bromothiophene-2-sulfonyl chloride: Structure, Synthesis, and Application

Introduction: The Role of a Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound that has garnered significant attention from researchers in medicinal chemistry and materials science. Its structure, featuring a reactive sulfonyl chloride group and a carbon-bromine bond amenable to cross-coupling reactions, makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and reactivity, with a focus on its proven applications in the field of drug development. As a Senior Application Scientist, the objective here is not merely to present data, but to illuminate the causal relationships behind its synthetic utility and its role in constructing novel bioactive agents.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in any research setting. This compound is unambiguously identified by a consistent set of chemical descriptors across major chemical databases.

Chemical Identifiers:

-

Molecular Weight: Approximately 261.54 g/mol [3]

The compound's physical state and thermal properties dictate its handling, storage, and reaction conditions. A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Appearance | Yellow Powder / Solid | [4] |

| Melting Point | 40-44 °C (lit.) | |

| Boiling Point | 100-102 °C at 0.5 mmHg (lit.) | [1] |

| InChI Key | WGYBIEOLAFYDEC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | O=S(=O)(Cl)C1=CC=C(Br)S1 | [1] |

Section 2: Molecular Structure and Reactivity Insights

The synthetic versatility of this compound stems directly from its molecular structure. The molecule consists of a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This core is substituted at two key positions:

-

The Sulfonyl Chloride (-SO₂Cl) Group at C2: This is a powerful electron-withdrawing group and an excellent leaving group. Its high reactivity makes it susceptible to nucleophilic substitution, most commonly with amines to form stable sulfonamides. This reaction is a cornerstone of its utility in medicinal chemistry, as the sulfonamide moiety is a privileged functional group in many therapeutic agents, capable of acting as a hydrogen bond donor and acceptor.

-

The Bromine (-Br) Atom at C5: The C-Br bond serves as a critical handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the systematic exploration of chemical space during lead optimization in drug discovery programs.

The interplay of these two functional groups on an aromatic scaffold provides a logical and powerful platform for building molecular diversity.

Section 3: Synthesis of this compound

The most common and direct synthesis of this compound involves the electrophilic sulfonation and subsequent chlorination of 2-bromothiophene. The choice of reagent and conditions is critical for achieving high yield and purity.

Experimental Protocol: Synthesis via Chlorosulfonic Acid

This protocol is based on established literature procedures for the direct halosulfonylation of thiophenes.[5]

Core Directive: The primary challenge is to control the electrophilic aromatic substitution reaction to favor monosubstitution at the C5 position, which is electronically activated, while avoiding polysubstitution or degradation of the starting material. Chlorosulfonic acid (ClSO₃H) is an ideal reagent as it serves as both the sulfonating agent and the source of the chloride for the sulfonyl chloride group.

Step-by-Step Methodology:

-

Vessel Preparation: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloromethane (DCM, 50 mL).

-

Substrate Dissolution: 2-bromothiophene (5.0 g, 30.6 mmol) is dissolved in the DCM.

-

Temperature Control (Critical Step): The reaction flask is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to moderate the high reactivity of chlorosulfonic acid and to minimize the formation of undesired byproducts.

-

Reagent Addition: Chlorosulfonic acid (17.86 g, 153.3 mmol, ~5 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly. The use of a substantial excess of chlorosulfonic acid drives the reaction to completion.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for approximately 1 hour.[5] Progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup and Quenching: The reaction is carefully quenched by pouring the mixture into ice-water (200 mL). This hydrolyzes the excess chlorosulfonic acid.

-

Extraction: The product is extracted from the aqueous layer with DCM (2 x 200 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.[5]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Section 4: Key Transformations and Applications in Drug Discovery

The true value of this compound is realized in its subsequent transformations. It serves as a linchpin intermediate for producing libraries of compounds for biological screening.

A. Sulfonamide Formation: A Gateway to Bioactive Scaffolds

The reaction of the sulfonyl chloride with primary or secondary amines is a robust and high-yielding transformation that produces the corresponding sulfonamides. These derivatives are of immense interest in medicinal chemistry.

General Protocol: Sulfonamide Synthesis

-

Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., DCM, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., triethylamine, DIPEA; 2 eq.) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride salt and purify the resulting sulfonamide, typically by column chromatography or recrystallization.

The resulting 5-bromothiophene-2-sulfonamide is a key intermediate for compounds targeting tyrosine kinases and Farnesoid X receptors (FXR).[6]

B. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The bromine atom at the C5 position is readily functionalized using Suzuki-Miyaura cross-coupling. This allows for the attachment of various aryl and heteroaryl boronic acids, providing a powerful tool for structure-activity relationship (SAR) studies.

Significance: This two-step sequence (sulfonamide formation followed by Suzuki coupling) is a highly effective strategy for creating diverse libraries of drug-like molecules. The thiophene sulfonamide core acts as a constant scaffold, while the group introduced via the Suzuki reaction can be varied to fine-tune biological activity, selectivity, and pharmacokinetic properties.[7][8]

Synthetic Utility Workflow

Caption: A common 2-step workflow in drug discovery.

This scaffold has been successfully employed in the development of potent urease inhibitors and antibacterial agents.[7][9] The hybridization of the thiophene and sulfonamide motifs is a recurring theme in the design of molecules with diverse biological activities, including anticancer and antimicrobial properties.[7]

Section 5: Safety and Handling

As a highly reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B. H314 - Causes severe skin burns and eye damage.[2]

-

Skin Sensitization: Category 1. H317 - May cause an allergic skin reaction.[2]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[4] In case of handling large quantities, a respirator with an appropriate cartridge may be necessary.

-

Handling: Avoid contact with skin, eyes, and clothing.[4] The compound is moisture-sensitive and corrosive. Prevent breathing dust.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials such as strong bases and oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[1][4]

References

-

This compound (97%). Amerigo Scientific. [Link]

-

This compound | C4H2BrClO2S2 | CID 2733924. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Georganics. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). [Link]

-

5-Bromothiophene-2-carbonyl chloride | C5H2BrClOS | CID 605712. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... ResearchGate. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C4H2BrClO2S2 | CID 2733924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of 5-Bromothiophene-2-sulfonyl chloride

Prepared by: A Senior Application Scientist

Introduction: Understanding the Significance of 5-Bromothiophene-2-sulfonyl chloride Solubility

This compound is a pivotal reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 5-bromothiophenylsulfonyl group into a wide array of molecules, thereby modifying their biological activity, stability, and pharmacokinetic properties.[1]

The success of any synthetic transformation hinges on the careful control of reaction conditions, and a critical, often overlooked, parameter is the solubility of the reagents in the chosen solvent system. A thorough understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for rational solvent selection, which in turn dictates reaction kinetics, impurity profiles, and the ease of product isolation and purification. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in fundamental chemical principles, and offers a robust experimental protocol for its empirical determination.

Physical Properties at a Glance:

| Property | Value | Source |

| Molecular Formula | C₄H₂BrClO₂S₂ | [2][3] |

| Molecular Weight | 261.54 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 40-44 °C | |

| Boiling Point | 100-102 °C at 0.5 mmHg |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The this compound molecule possesses distinct polar and non-polar characteristics. The highly polar sulfonyl chloride (-SO₂Cl) group, along with the electronegative bromine atom, imparts a significant dipole moment to the molecule. Conversely, the thiophene ring is an aromatic, non-polar structure. The overall solubility will therefore be a balance of these competing factors.

Molecular Structure and Polarity:

Caption: Molecular structure highlighting polar and non-polar regions.

Predicted Solubility in Common Organic Solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)): this compound is expected to exhibit high solubility in these solvents. Polar aprotic solvents possess large dipole moments and can effectively solvate the polar sulfonyl chloride group through dipole-dipole interactions, without the risk of reacting with the compound.[6] Dichloromethane, in particular, is a common solvent for reactions involving sulfonyl chlorides.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility in these solvents is predicted to be moderate to low . While the non-polar thiophene ring will have some affinity for these solvents, the highly polar sulfonyl chloride group will be poorly solvated, limiting overall solubility. Toluene, being an aromatic solvent, may show slightly better solvating power for the thiophene ring than aliphatic hydrocarbons like hexane.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): this compound is expected to have very low solubility and will likely react with these solvents. Polar protic solvents contain hydroxyl (-OH) or amine (-NH) groups and can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to a solvolysis reaction, forming the corresponding sulfonic acid or ester, rather than a simple dissolution.[7][8] The low intrinsic solubility of many sulfonyl chlorides in water actually serves as a kinetic protection against rapid hydrolysis.[9][10]

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane, THF, Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the polar -SO₂Cl group. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | Favorable interactions with the non-polar thiophene ring are offset by poor solvation of the polar functional groups. |

| Polar Protic | Water, Methanol, Ethanol | Very Low & Reactive | Poor solubility coupled with chemical reaction (solvolysis) at the sulfonyl chloride group. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, an empirical approach is necessary. The following is a standardized, self-validating protocol for determining the solubility of this compound in a given organic solvent.

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[3] It is also a potential skin sensitizer. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Methodology: The Isothermal Shake-Flask Method

This method is considered a gold standard for solubility measurement due to its reliability and simplicity.[11] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vial in a constant-temperature bath (e.g., 25 °C) and agitate it for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. It is critical that the temperature remains constant during this step to prevent changes in solubility.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-warmed or temperature-equilibrated syringe. To avoid aspirating any solid particles, it is advisable to use a syringe filter (e.g., a 0.45 µm PTFE filter).

-

Quantification:

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point. Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the precise concentration. This method is particularly useful for analyzing solubility in multiple solvents simultaneously.

-

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Workflow Visualization:

Caption: Isothermal shake-flask method for solubility determination.

Conclusion and Field-Proven Insights

The solubility of this compound is a critical parameter for its effective use in organic synthesis. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents like dichloromethane and acetonitrile, making these excellent choices for reaction media. Conversely, its use in protic solvents such as alcohols should be avoided due to reactivity. For reactions requiring lower polarity, toluene may serve as a suitable solvent, although a preliminary solubility check is recommended. By employing the detailed experimental protocol outlined in this guide, researchers can confidently determine the quantitative solubility in any solvent of interest, enabling the optimization of reaction conditions, leading to improved yields, higher purity, and more scalable synthetic processes.

References

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11076.

- Ghasem Zadeh, A., & Dehghanpour, L. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Vandavasi, V. K., & Van der Bruggen, B. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387.

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Modesto Junior College.

- ResearchGate. (2018, August 30). Predict solubility of organic compounds?

- Scribd. Common Organic Solvents Properties Overview.

- Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Ophardt, C. E. (2020, August 9). Common Organic Solvents: Table of Properties.

- Ophardt, C. E. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Khan Academy. Solubility of organic compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. Solubility of Organic Compounds.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Wikipedia. Methanesulfonyl chloride.

- Chemistry LibreTexts. (2023, January 22).

- Quora. (2022, June 20). How will you determine the solubility of a solid in a liquid solvent?

- Slideshare. solubility experimental methods.pptx.

- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents?

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 768-783.

- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.

- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.

- Oakwood Chemical. Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis.

- ResearchGate. (2025, August 7).

- Sankar, R., et al. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of ChemTech Research, 9(12), 336-345.

- Sigma-Aldrich. This compound 97%.

- Fluorochem. This compound.

- PubChem. This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C4H2BrClO2S2 | CID 2733924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Reactivity profile of 5-Bromothiophene-2-sulfonyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity Profile of 5-Bromothiophene-2-sulfonyl chloride with Nucleophiles

Foreword: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the thiophene ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in specific biological interactions make it an invaluable component in the design of novel bioactive agents. When functionalized with a highly reactive sulfonyl chloride group and a versatile bromine handle, as in this compound, this scaffold transforms into a powerful and versatile building block.

This technical guide provides a comprehensive exploration of the reactivity profile of this compound. Moving beyond simple reaction schemes, we will delve into the mechanistic underpinnings of its interactions with key nucleophiles, explain the rationale behind established synthetic protocols, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this reagent's full potential.

The Electrophilic Heart: Understanding the Sulfonyl Chloride Moiety

The primary site of reactivity in this compound is the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This sulfur atom is highly electrophilic, a direct consequence of being bonded to three strongly electronegative atoms: two oxygens and one chlorine. This significant electron withdrawal polarizes the sulfur-chlorine bond, making the sulfur atom an attractive target for nucleophilic attack and the chloride ion an excellent leaving group.[2]

The general mechanism for reactions with nucleophiles at this site is a nucleophilic acyl-type substitution . The nucleophile attacks the electrophilic sulfur atom, leading to a transient, high-energy intermediate, which then collapses, expelling the chloride ion to form the final, stable product.

Caption: General mechanism of nucleophilic substitution at the sulfonyl chloride group.

Reactions with Nitrogen Nucleophiles: The Gateway to Sulfonamides

The reaction of this compound with primary and secondary amines is arguably its most significant transformation, yielding the critically important sulfonamide functional group.[3] Sulfonamides are present in a vast range of pharmaceuticals, including antibacterials, diuretics, and anticancer agents, prized for their ability to act as bioisosteres for amides with improved metabolic stability.[3][4]

Mechanism and Causality

The reaction proceeds via the general mechanism outlined above. The nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom.[2] A key experimental consideration is the liberation of one equivalent of hydrogen chloride (HCl) gas. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Causality in Experimental Design: To prevent this, the reaction is invariably run in the presence of a base.[5] Common choices include tertiary amines like triethylamine (TEA) or pyridine, which act as acid scavengers, neutralizing the HCl as it forms.[2] The choice of solvent is typically an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the reactive sulfonyl chloride.

Representative Experimental Protocol: Synthesis of N-substituted-5-bromothiophene-2-sulfonamides

This protocol is a generalized procedure adapted from established methodologies for synthesizing sulfonamides from sulfonyl chlorides.[2][6]

Step 1: Reaction Setup

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Base Addition

-

Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred amine solution.

Step 3: Sulfonyl Chloride Addition

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the cold amine/base mixture over 15-20 minutes. The dropwise addition helps to control any exotherm.

Step 4: Reaction Progression

-

Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent (sulfonyl chloride).

Step 5: Workup and Purification

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Reactions with Oxygen Nucleophiles: Crafting Sulfonate Esters

When this compound is treated with alcohols or phenols, the corresponding sulfonate esters are formed. These esters, while less common in pharmaceuticals than sulfonamides, are valuable intermediates in organic synthesis.

The reaction mechanism is analogous to that with amines, with the alcohol's or phenol's oxygen atom acting as the nucleophile.[7] Similarly, a base is required to neutralize the HCl byproduct. For phenols, which are more acidic than aliphatic alcohols, a weaker base may suffice. For less reactive alcohols, a stronger base or activating agent might be necessary.

| Nucleophile | Product Class | Typical Base | Relative Reactivity |

| Primary/Secondary Amines | Sulfonamide | Pyridine, TEA | High |

| Phenols | Sulfonate Ester | Pyridine, K₂CO₃ | Moderate |

| Aliphatic Alcohols | Sulfonate Ester | Pyridine, TEA | Moderate to Low |

Table 1: Reactivity of this compound with N and O-Nucleophiles.

The C-Br Bond: A Handle for Cross-Coupling

A distinct and highly valuable feature of this reagent is the bromine atom at the C5 position of the thiophene ring. While the sulfonyl chloride is the more reactive site for direct nucleophilic substitution, the C-Br bond is a powerful handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.[1]

Causality in Synthetic Strategy: It is crucial to recognize that these two sites—the sulfonyl chloride and the C-Br bond—offer orthogonal reactivity. Chemists almost always react the sulfonyl chloride group with a nucleophile first. The resulting stable sulfonamide or sulfonate ester is then subjected to a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to modify the C5 position.[6] This two-step approach allows for the modular construction of complex molecules.

Protocol: Suzuki-Miyaura Cross-Coupling of a 5-Bromothiophene Sulfonamide

This protocol is adapted from demonstrated syntheses of 5-arylthiophene sulfonamide derivatives.[6]

Step 1: Reagent Combination

-

In a clean, oven-dried Schlenk flask, combine the 5-bromo-thiophene sulfonamide derivative (1.0 equivalent), the desired aryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 equivalents).

Step 2: Inert Atmosphere

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. This is critical to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.

Step 3: Solvent Addition and Reaction

-

Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Heat the mixture with stirring to 90-100 °C for several hours until TLC indicates consumption of the starting material.

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to isolate the 5-arylthiophene sulfonamide.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common than reactions at the sulfonyl chloride or C-Br cross-coupling, direct displacement of the bromide from the aromatic ring by a nucleophile is mechanistically possible. This is a Nucleophilic Aromatic Substitution (SNAr) reaction.[8] For an SNAr reaction to be favorable, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group.[9]

The -SO₂Cl (or -SO₂-R) group is a strong electron-withdrawing group. However, it is in the C2 position relative to the C5 bromine, which is a "meta-like" relationship in the thiophene ring. While it does activate the ring towards nucleophilic attack, the reaction at the highly electrophilic sulfonyl chloride center is almost always kinetically preferred. SNAr would typically only be considered with very strong nucleophiles under forcing conditions, and after the sulfonyl chloride has already been derivatized.

Conclusion: A Tool of Precision and Power

This compound is more than a simple reagent; it is a sophisticated molecular tool offering orthogonal reactivity. A deep understanding of its reactivity profile—the supreme electrophilicity of the sulfonyl chloride group and the cross-coupling potential of the C5-bromine atom—allows the discerning scientist to construct complex molecular architectures with precision and efficiency. By mastering the principles and protocols outlined in this guide, researchers can effectively harness the power of this versatile building block to advance the frontiers of drug discovery and materials science.

References

- Wikipedia. (n.d.). Aromatic sulfonation.

- ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene....

- National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

- Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and....

- YouTube. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions.

- (n.d.). The Mechanism of the Sulfonation Process.

- National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.

- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- Chemistry LibreTexts. (2023, January 22). The Sulfonation of Benzene.

- ResearchGate. (n.d.). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.

- Benchchem. (n.d.). 5-Bromo-2-methylthiophene-3-sulfonyl chloride|82834-48-8.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.

- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- PubChem. (n.d.). 5-Bromo-2-thiophenesulfonamide.

- Benchchem. (n.d.). Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Comparative Guide.

- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- LookChem. (n.d.). 5-Bromothiophene-2-sulfonamide.

- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.

- BLD Pharm. (n.d.). 53595-65-6|5-Bromothiophene-2-sulfonamide.

- Benchchem. (n.d.). 5-Bromo-1-benzothiophene-3-sulfonyl chloride.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

-

. (n.d.). advances. Retrieved January 10, 2026, from

- Santa Cruz Biotechnology. (n.d.). 5-Bromothiophene-2-sulfonamide | CAS 53595-65-6 | SCBT.

- Ambeed.com. (n.d.). 55854-46-1 | 5-Bromo-2-thiophenesulfonyl Chloride.

- PubChem. (n.d.). This compound.

- Fluorochem. (n.d.). This compound.

- Georganics. (n.d.). This compound - High purity | EN.

- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.

- YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.

- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

- (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.

- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide | PDF.

- ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.

- YouTube. (2021, October 22). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9.

- Physics & Maths Tutor. (n.d.). Notes - OA 2.1 Alcohols and Phenols - WJEC (England) Chemistry A-level.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. cbijournal.com [cbijournal.com]

- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

Introduction: The Strategic Importance of 5-Bromothiophene-2-sulfonyl chloride

An In-Depth Technical Guide to the Key Chemical Reactions of 5-Bromothiophene-2-sulfonyl chloride

In the landscape of modern synthetic chemistry, particularly within drug discovery and material science, the strategic selection of building blocks is paramount. This compound (CAS: 55854-46-1) has emerged as a highly versatile and valuable intermediate.[1][2] Its utility stems from a unique trifecta of structural features: a sulfur-containing thiophene heterocycle, a cornerstone of many pharmacologically active molecules[3]; a highly reactive sulfonyl chloride group, primed for nucleophilic attack; and a bromine atom, an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, regioselective functionalization, enabling the efficient construction of complex molecular architectures.

This guide provides a comprehensive overview of the core chemical reactions involving this key intermediate, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to guide researchers in leveraging its full synthetic potential.

| Property | Value |

| Molecular Formula | C₄H₂BrClO₂S₂[2] |

| Molecular Weight | 261.54 g/mol |

| Appearance | Solid |

| Melting Point | 40-44 °C (lit.) |

| Boiling Point | 100-102 °C / 0.5 mmHg (lit.) |

| CAS Number | 55854-46-1[2] |

Synthesis: Accessing the Core Building Block

The most direct and widely adopted method for synthesizing this compound is the electrophilic chlorosulfonation of 2-bromothiophene. This reaction leverages the electron-rich nature of the thiophene ring, which directs the incoming chlorosulfonyl group (-SO₂Cl) to the C5 position, the most nucleophilic site on the ring.

Experimental Protocol: Chlorosulfonation of 2-Bromothiophene

This protocol is adapted from established literature procedures.[4]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-bromothiophene (1.0 eq, e.g., 30.5 mmol, 5.0 g) in a dry, inert solvent like dichloromethane (DCM, 50 mL).

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the high reactivity of chlorosulfonic acid and prevent side reactions.

-

Reagent Addition: Add chlorosulfonic acid (5.0 eq, e.g., 153.3 mmol, 17.86 g) dropwise via the dropping funnel to the stirred solution. The large excess of chlorosulfonic acid ensures the complete conversion of the starting material.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water (200 mL) to quench the excess chlorosulfonic acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 200 mL).[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a crude product, which is often used immediately in the next step without further purification.[4]

Key Reaction Pathways: A Tale of Two Reactive Sites

The synthetic power of this compound lies in its two distinct reactive centers, which can be addressed with high selectivity.

A. Sulfonamide Formation: Targeting the Sulfonyl Chloride

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines, or ammonia, to form the corresponding sulfonamides.[5] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[6][7]

The reaction proceeds via a classic addition-elimination mechanism. The amine nucleophile attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. The chloride ion is then expelled as a good leaving group, and a proton is lost from the nitrogen to yield the stable sulfonamide product.

This protocol demonstrates the reaction with ammonia to form the parent sulfonamide.[8]

-

Reagents: Dissolve this compound (1.0 eq, e.g., 7.65 mmol, 2.0 g) in an excess of aqueous ammonia (15 eq, e.g., 115 mmol).

-

Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 15 °C) for a short duration (e.g., 15-20 minutes).[8] The reaction is typically rapid.

-

Monitoring: Check for the complete consumption of the starting sulfonyl chloride by TLC (e.g., mobile phase: petroleum ether/ethyl acetate = 3/1).

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

Purification: Dissolve the resulting residue in ethyl acetate (20 mL), stir for 5 minutes, and filter the solution. The filtrate is then concentrated under reduced pressure to afford 5-bromothiophene-2-sulfonamide, often as a solid that can be used directly or recrystallized.[8]

| Amine Nucleophile | Product Type | Significance |

| Ammonia | Primary Sulfonamide | Key intermediate for further functionalization[7] |

| Primary Alkyl/Aryl Amines | Secondary Sulfonamide | Broad biological activities[6] |

| Secondary Amines | Tertiary Sulfonamide | Fine-tuning of physicochemical properties |

B. Palladium-Catalyzed Cross-Coupling: Activating the C-Br Bond

The C(sp²)-Br bond at the 5-position of the thiophene ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds, connecting the thiophene core to various aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods in this context.

The Suzuki-Miyaura reaction is arguably the most versatile method for forming biaryl and heteroaryl-aryl bonds.[9] It involves the coupling of an organohalide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[10] Its high functional group tolerance and the relatively low toxicity of boron reagents make it a preferred method in pharmaceutical synthesis.[5][6][11]

The reaction proceeds through a well-established catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene substrate to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This procedure is a representative example for arylating the thiophene core.[5][6]

-

Setup: In a reaction vial, combine 5-bromothiophene-2-sulfonamide (1.0 eq, e.g., 0.704 mmol), the desired arylboronic acid or ester (1.1 eq, e.g., 0.774 mmol), a base such as potassium phosphate (K₃PO₄, 2.0 eq, e.g., 1.409 mmol), and the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DMF/H₂O, 4:1 ratio).

-

Reaction: Seal the vial and heat the mixture to 90-95 °C with stirring for the required duration (e.g., 12-30 hours).[6][11]

-

Monitoring: Track the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate it, and purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylthiophene-2-sulfonamide derivative.[6]

The Stille coupling is another powerful C-C bond-forming reaction that utilizes an organotin reagent (organostannane) as the coupling partner.[12] A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups, often allowing it to proceed where other coupling methods might fail.[13][14] However, the primary drawback is the toxicity and difficulty in removing organotin byproducts.[12]

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from tin to the palladium(II) center.

C. Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed reactions for functionalizing the C-Br bond, Nucleophilic Aromatic Substitution (SNAr) is a plausible pathway under certain conditions. The strongly electron-withdrawing sulfonyl chloride group activates the thiophene ring towards attack by potent nucleophiles.[15][16] For the SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (the bromine atom), which is the case here.[17]

The mechanism involves two steps:

-

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][18]

-

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

This reaction typically requires strong nucleophiles (e.g., alkoxides, thiolates) and may necessitate elevated temperatures.

Conclusion and Outlook

This compound is a paragon of modern synthetic building blocks, offering chemists two distinct and highly valuable points of reactivity. The sulfonyl chloride group provides a reliable entry to the medicinally vital sulfonamide class, while the C-Br bond serves as a versatile handle for sophisticated C-C bond formations via cross-coupling chemistry. This dual functionality allows for the rapid and efficient generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies in drug discovery.[13] The derivatives of this compound have shown significant promise as antibacterial, anticancer, and anti-inflammatory agents, underscoring its continued importance for researchers, scientists, and drug development professionals.[6][19]

References

- 5-Bromo-2-methylthiophene-3-sulfonyl chloride | 82834-48-8. (n.d.). Benchchem.

- 5-Bromothiophenesulfonyl chloride synthesis. (n.d.). ChemicalBook.

- Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... (n.d.). ResearchGate.

- Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... (n.d.). ResearchGate.

- 55854-46-1 | 5-Bromo-2-thiophenesulfonyl Chloride. (n.d.). Ambeed.com.

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health (NIH).

- (PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (2017). ResearchGate.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- This compound. (n.d.). Fluorochem.

- This compound | C4H2BrClO2S2 | CID 2733924. (n.d.). PubChem.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).

- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.

- Stille Coupling. (2023). Chemistry LibreTexts.

- Nucleophilic Aromatic Substitution Guide | PDF. (n.d.). Scribd.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).

- This compound 97 55854-46-1. (n.d.). Sigma-Aldrich.

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

- Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy.

- Nucleophilic Aromatic Substitution. (2019). YouTube.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates. (n.d.). Benchchem.